molecular formula C9H21ClN2O2 B1440853 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride CAS No. 1219964-32-5

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride

Cat. No. B1440853
M. Wt: 224.73 g/mol
InChI Key: LCDJOQLVIRJKGY-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is a synthetic compound . It belongs to the amide class of compounds. The CAS Number for this compound is 923184-33-2 .


Molecular Structure Analysis

The molecular formula for this compound is C8H19ClN2O2. The InChI Code is 1S/C12H18N2O2/c1-2-16-9-5-8-14-12 (15)10-6-3-4-7-11 (10)13/h3-4,6-7H,2,5,8-9,13H2,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.7 g/mol. It’s worth noting that the storage temperature is 28 C .

Scientific Research Applications

Polymer Latexes Preparation

Cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes have been prepared using methylene-bisacrylamide (MBA) as the crosslinking agent and 2-aminoethyl-methacrylate hydrochloride (AEM) in the presence of 2-amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride. This has significant implications in polymerization kinetics and particle nucleation (Meunier, Elaissari, & Pichot, 1995).

Manganese Complexes

The compound plays a role in the complexation of 2-hydroxy-N-(n-aminoalkyl)benzamides with manganese(II) chloride or perchlorate, producing various manganese complexes. This indicates its potential in developing manganese-based materials (Mitsuhashi et al., 2016).

Aminolysis of Esters

Magnesium methoxide and calcium chloride facilitate the direct aminolysis of esters by ammonia to primary amides. This compound plays a critical role in this reaction, which is significant for the synthesis of carboxamides (Bundesmann, Coffey, & Wright, 2010).

Synthesis of Condensed Pyrimidines

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is utilized in the synthesis of condensed pyrimidines, which have potential applications in pharmacology, particularly concerning anti-inflammatory and analgesic activities (Sondhi et al., 2008).

Immunological Applications

This compound is a part of a series of 2-substituted 2-aminopropane-1,3-diols synthesized for evaluating their immunosuppressive effect, indicating its potential use in organ transplantation and immune-related therapies (Kiuchi et al., 2000).

Safety And Hazards

The safety data sheet for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping the container tightly closed .

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-13-7-5-6-11-8(12)9(2,3)10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDJOQLVIRJKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride

CAS RN

1219964-32-5
Record name Propanamide, 2-amino-N-(3-ethoxypropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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